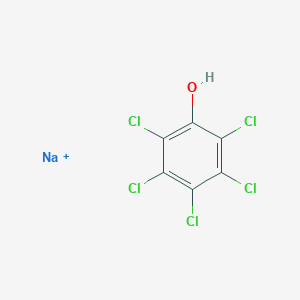
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
Overview
Description
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is an organosilicon compound with the molecular formula C₁₀H₁₉Cl₂Si It is a derivative of silane, where two chlorine atoms and a 2-cyclohex-3-en-1-ylethyl group are attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane typically involves the reaction of 2-cyclohex-3-en-1-ylethylmagnesium bromide with dichloromethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2-cyclohex-3-en-1-ylethylmagnesium bromide+dichloromethylsilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are often used to facilitate hydrosilylation reactions. The reactions are usually conducted under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can be alkoxy-, amino-, or thio-substituted silanes.
Hydrosilylation Reactions: The major products are organosilicon compounds with new carbon-silicon bonds.
Scientific Research Applications
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: Organosilicon compounds, including this compound, are being explored for their potential use in drug delivery systems and as bioactive agents.
Mechanism of Action
The mechanism of action of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane in chemical reactions involves the reactivity of the silicon-chlorine bonds. These bonds can be readily cleaved by nucleophiles, leading to the formation of new silicon-nucleophile bonds. The compound’s reactivity is influenced by the electronic and steric effects of the 2-cyclohex-3-en-1-ylethyl group attached to the silicon atom.
Comparison with Similar Compounds
Chloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane: This compound has one chlorine atom and two methyl groups attached to the silicon atom, making it less reactive in nucleophilic substitution reactions compared to Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.
Dichloro-(2-cyclohex-3-en-1-ylethyl)-dimethylsilane: Similar to this compound but with two methyl groups instead of one, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both a 2-cyclohex-3-en-1-ylethyl group and two chlorine atoms attached to the silicon atom. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCFIPFCVYUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1CCC=CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939106 | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17864-93-6 | |
| Record name | 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17864-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017864936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


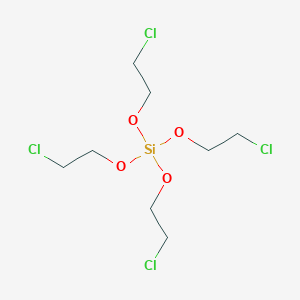
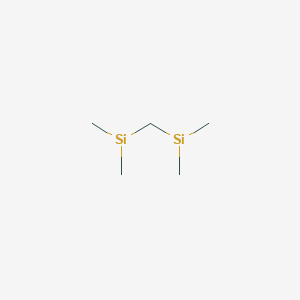
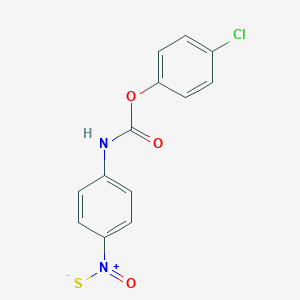

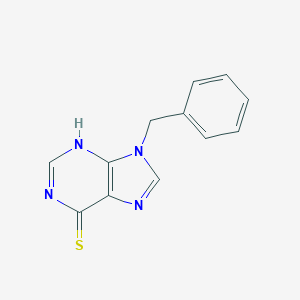
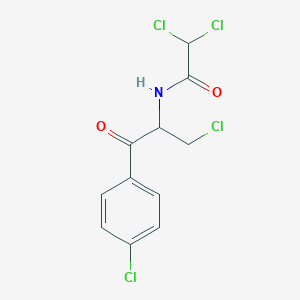
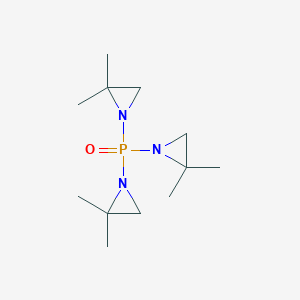


![5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL](/img/structure/B94104.png)
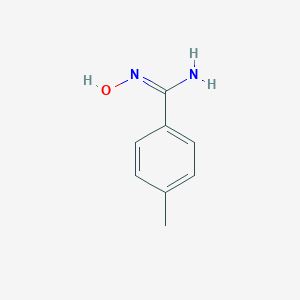

![benzo[a]acridin-10-amine](/img/structure/B94110.png)
